N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound featuring a unique combination of functional groups, including a cyclopropyl group, a trifluoromethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl and Trifluoromethyl Groups: These groups can be introduced via cyclopropanation and trifluoromethylation reactions, respectively.
Coupling Reactions: The final compound is formed through coupling reactions, such as Suzuki–Miyaura coupling, which involves the reaction of boron reagents with halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups can be used to create advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins by forming strong hydrogen bonds . The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine: This compound shares the cyclopropyl group but differs in its overall structure and functional groups.
Indole Derivatives: These compounds have similar biological activities but differ in their core structure.
Uniqueness
N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of a cyclopropyl group, a trifluoromethyl group, and a nitro group, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H19F3N6O4 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19F3N6O4/c20-19(21,22)17-8-15(12-2-3-12)27(25-17)7-1-6-23-18(29)16-5-4-14(32-16)11-26-10-13(9-24-26)28(30)31/h4-5,8-10,12H,1-3,6-7,11H2,(H,23,29) |
InChI Key |
KTWVRLJWBUGXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.